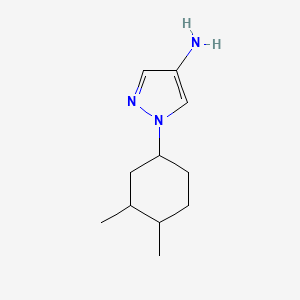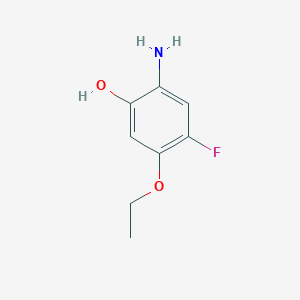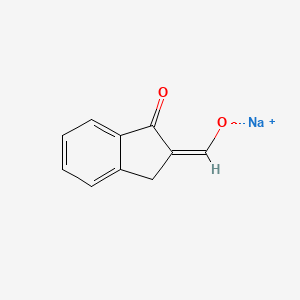
sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene with sodium methoxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of organic solvents and requires careful monitoring of temperature and reaction time .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Known for its use in organic photovoltaics.
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Utilized in the development of near-infrared organic solar cells.
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Employed in various organic synthesis reactions.
Uniqueness
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate is unique due to its specific sodium salt form, which imparts distinct reactivity and solubility properties compared to other similar compounds . Its structure allows for versatile applications in different fields of research and industry .
Eigenschaften
Molekularformel |
C10H7NaO2 |
|---|---|
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
sodium;(Z)-(3-oxo-1H-inden-2-ylidene)methanolate |
InChI |
InChI=1S/C10H8O2.Na/c11-6-8-5-7-3-1-2-4-9(7)10(8)12;/h1-4,6,11H,5H2;/q;+1/p-1/b8-6-; |
InChI-Schlüssel |
WIBQGNOSLLZCQA-PHZXCRFESA-M |
Isomerische SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C\[O-].[Na+] |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)C1=C[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


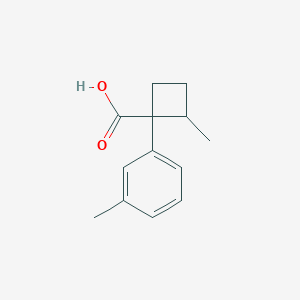
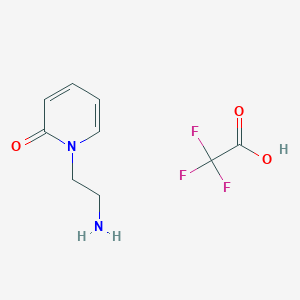
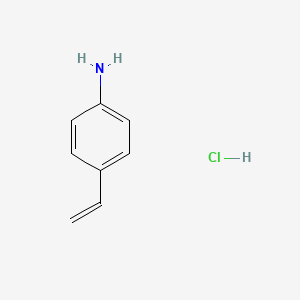
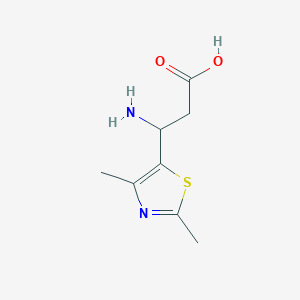
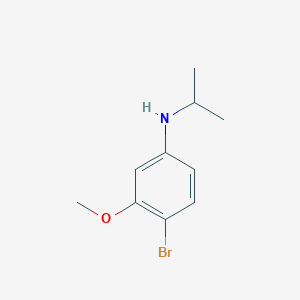
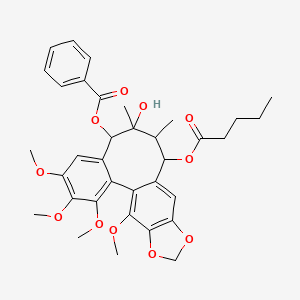
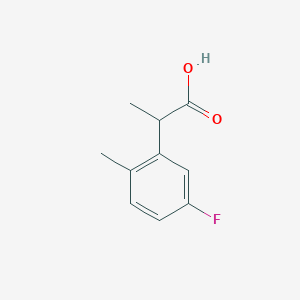

![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)
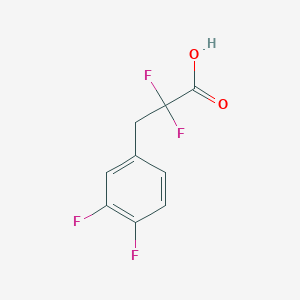
![3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)
